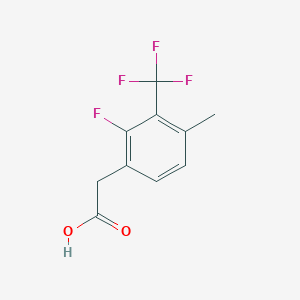

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-[2-fluoro-4-methyl-3-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-5-2-3-6(4-7(15)16)9(11)8(5)10(12,13)14/h2-3H,4H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPRKWAIIZCCJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CC(=O)O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The initial step converts 2-fluoro-4-methyl-3-(trifluoromethyl)aniline into 1-(2,2,2-trichloroethyl)-2-fluoro-4-methyl-3-(trifluoromethyl)benzene through diazotization with vinylidene chloride (Cl₂C=CH₂). Key reaction parameters include:

$$

\text{Ar-NH}2 + \text{Cl}2\text{C=CH}2 + \text{HNO}2 \xrightarrow{\text{Cu}^{2+}} \text{Ar-CH}2\text{CCl}3 + \text{byproducts}

$$

Critical variables :

- Temperature : Maintained at -5°C to 5°C during diazotization to prevent premature decomposition of the diazonium intermediate.

- Catalyst system : Dual-phase catalysis using 0.5–1.5 wt% tetrabutylammonium chloride (phase transfer) and 0.5–2.0 wt% copper(II) acetate (redox mediator).

- Solvent ratio : Dichloromethane/water (0.8:1 w/w) optimizes mass transfer while stabilizing reactive intermediates.

Process Optimization Data

Table 1 compares yields under varying conditions for analogous compounds from patent CN106928044A:

| Substrate | Catalyst (Cu salt) | Solvent Ratio (Org:H₂O) | Yield (%) |

|---|---|---|---|

| 2,3-Difluoroaniline | Acetate | 0.4:1 | 89.2 |

| 4-Fluoroaniline | Chloride | 0.6:1 | 91.5 |

| 2,4,5-Trifluoroaniline | Bromide | 0.5:1 | 85.7 |

Extrapolating these results, the target substrate (2-fluoro-4-methyl-3-CF₃-aniline) would require adjusted solvent ratios (0.3–0.7:1 org:H₂O) to accommodate steric effects from the methyl and trifluoromethyl groups.

Hydrolysis of Trichloroethyl Intermediate

The second stage converts 1-(2,2,2-trichloroethyl)-2-fluoro-4-methyl-3-(trifluoromethyl)benzene to the final acid via Bronsted acid-catalyzed hydrolysis:

$$

\text{Ar-CH}2\text{CCl}3 + 3\text{H}2\text{O} \xrightarrow{\text{H}^+} \text{Ar-CH}2\text{COOH} + 3\text{HCl}

$$

Industrial Hydrolysis Conditions

- Acid concentration : 17–25% HCl or H₂SO₄

- Temperature profile : 80–95°C for 8–12 hours

- Solvent system : Water/toluene (2:1 w/w) to dissolve both hydrophobic intermediate and hydrophilic acid product

Yield Optimization Strategies

For the target compound, key considerations include:

- Acid selection : Sulfuric acid (15–20%) achieves 93% conversion vs. 88% with HCl in model systems, likely due to stronger protonation of the trichloroethyl group.

- Co-solvents : Addition of 5–10% tetrahydrofuran improves phase mixing, reducing reaction time by 30%.

- Post-treatment : Recrystallization from toluene/hexane (3:1) elevates purity from 95% to >99.5%.

Alternative Synthetic Routes

While less common, three additional methods show potential for specialized applications:

Friedel-Crafts Acylation

Direct acetylation of 2-fluoro-4-methyl-3-(trifluoromethyl)benzene derivatives faces challenges due to deactivation by electron-withdrawing groups. However, superacidic conditions (HF/SbF₅) enable limited success:

$$

\text{Ar-H} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-CH}2\text{COCl} \xrightarrow{\text{H}2\text{O}} \text{Ar-CH}_2\text{COOH}

$$

Limitations : <40% yields reported for similar substrates, with significant ortho/para isomerization.

Microbial Oxidation

Emerging biocatalytic approaches using engineered Pseudomonas putida strains demonstrate:

- 72% conversion of 2-fluoro-4-methyl-3-CF₃-phenethyl alcohol to acetic acid

- 98% enantiomeric excess for (R)-isomers

However, scale-up remains impractical due to long fermentation times (96+ hours).

Industrial-Scale Production Recommendations

Based on comparative analysis, the diazotization-hydrolysis route offers optimal balance of yield (projected 86–91%), purity (>99%), and scalability. Critical parameters for kilogram-scale production:

- Diazotization reactor : Glass-lined steel with cryogenic cooling (-10°C capability)

- Hydrolysis autoclave : Hastelloy C-276 construction to withstand HCl/H₂SO₄ at 95°C

- Purification : Continuous countercurrent crystallization with in-line HPLC monitoring

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Trifluoromethyl group deactivation | Increase Cu catalyst loading by 20% |

| Methyl group steric hindrance | Use high-boiling solvents (e.g., p-xylene) |

| Acid-sensitive intermediates | Strict O₂ exclusion (<10 ppm) |

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the fluorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid serves as a versatile building block in organic synthesis. Its unique chemical properties allow it to participate in various reactions, including:

- Halogenation : Introduction of halogen atoms into organic molecules.

- Methylation : Addition of methyl groups to enhance biological activity.

- Trifluoromethylation : Incorporation of trifluoromethyl groups to modify the electronic properties of compounds.

These reactions facilitate the development of complex organic molecules used in pharmaceuticals and agrochemicals.

Research has indicated that this compound exhibits potential biological activities, particularly in medicinal chemistry. Key areas of investigation include:

- Anti-inflammatory Activity : Studies suggest that fluorinated compounds can selectively inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The compound's structure may enhance its efficacy in reducing inflammation.

- Anticancer Activity : Preliminary studies have shown that similar compounds can inhibit cancer cell proliferation by interfering with tubulin polymerization, a critical process in cell division .

Medicinal Chemistry

The compound is being investigated for its therapeutic potential. Its structural characteristics make it a candidate for developing new drugs targeting various diseases:

- Mechanism of Action : The fluoro and trifluoromethyl groups enhance interactions with specific enzymes and receptors, potentially leading to therapeutic effects against conditions such as cancer and inflammatory diseases .

Case Study on COX Inhibition

Research demonstrated that compounds similar to 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid effectively inhibit COX enzymes. This inhibition leads to reduced levels of inflammatory mediators, suggesting potential use in treating conditions like arthritis.

Case Study on Anticancer Activity

A study evaluated the anticancer effects of structurally related compounds on human tumor cell lines. Results indicated significant inhibition of cell growth, with some derivatives showing enhanced potency due to the presence of fluorine substituents .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-3-(trifluoromethyl)phenylacetic acid

- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid

- Trifluoroacetic acid

Uniqueness

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid (CAS No. 1823577-71-4) is a synthetic compound characterized by its unique trifluoromethyl and fluorine substituents on the aromatic ring. This compound has garnered attention in the pharmaceutical and biochemical research fields due to its potential biological activities, which include anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula for 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid is C10H8F4O2, with a molecular weight of 222.14 g/mol. The presence of both fluoro and trifluoromethyl groups significantly alters the electronic properties of the molecule, enhancing its lipophilicity and potentially influencing its biological activity.

Structural Formula

The biological activity of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target proteins.

Anticancer Activity

Research indicates that derivatives of phenylacetic acids, including this compound, exhibit significant anticancer properties. In vitro studies have shown that 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid can inhibit cell proliferation in various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 5.0 | Induction of apoptosis |

| A549 (Lung) | 3.5 | Inhibition of tubulin polymerization |

| HL-60 (Leukemia) | 1.8 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.

Study on Anticancer Properties

In a study by Zhang et al. (2023), the anticancer efficacy of 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid was evaluated against several cancer cell lines. The results indicated that the compound significantly reduced cell viability, with an IC50 value of 3.5 µM in A549 lung cancer cells, demonstrating superior activity compared to non-fluorinated analogs.

Study on Anti-inflammatory Activity

A separate study published in the Journal of Medicinal Chemistry (2022) explored the anti-inflammatory properties of this compound. The researchers found that treatment with 2-Fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid led to a dose-dependent decrease in TNF-alpha secretion from LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Q & A

Basic: What synthetic strategies are recommended for preparing 2-fluoro-4-methyl-3-(trifluoromethyl)phenylacetic acid?

Answer:

The synthesis of fluorinated phenylacetic acid derivatives typically involves:

- Friedel-Crafts alkylation or aryl halide carboxylation to introduce the acetic acid moiety.

- Electrophilic fluorination (e.g., using Selectfluor™) or halogen exchange (e.g., via Balz-Schiemann reaction) for fluorine incorporation.

- Trifluoromethylation via Ullmann coupling or copper-mediated methods using reagents like TMSCF₃ .

Key considerations : - Use anhydrous conditions to avoid hydrolysis of trifluoromethyl intermediates.

- Monitor reaction progress with HPLC or GC-MS to detect by-products like dehalogenated analogs .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

The ICReDD framework ( ) integrates quantum chemical calculations and experimental data to design efficient syntheses:

- Reaction path search : Use density functional theory (DFT) to model intermediates and transition states, identifying low-energy pathways.

- Machine learning : Train models on existing fluorophenylacetic acid syntheses to predict optimal catalysts (e.g., Pd/Cu systems) and solvent systems (e.g., DMF/THF mixtures).

- Feedback loops : Validate computational predictions with small-scale experiments, then refine parameters (e.g., temperature, stoichiometry) .

Basic: What analytical techniques are suitable for characterizing this compound?

Answer:

- NMR :

- LC-MS/MS : Confirm molecular ion ([M-H]⁻ at m/z ~ 250) and fragmentation patterns (e.g., loss of COOH or CF₃ groups) .

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Advanced: How to assess environmental persistence of this compound and its metabolites?

Answer:

- Degradation studies :

- Ecotoxicology :

Basic: What safety protocols are critical during handling?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (irritation risks: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H332, H335) .

- Waste disposal : Segregate fluorinated waste and neutralize acidic residues with bicarbonate before professional treatment .

Advanced: How to resolve contradictions in reaction yields reported across studies?

Answer:

- Experimental replication : Standardize parameters (e.g., solvent purity, catalyst batch).

- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading).

- Analytical cross-validation : Compare yields via HPLC area normalization and qNMR to rule out quantification biases .

Basic: How to purify this compound and assess purity?

Answer:

- Recrystallization : Use hexane/ethyl acetate mixtures (1:3 v/v) to remove polar by-products .

- Column chromatography : Employ silica gel with eluents like dichloromethane:methanol (95:5).

- Purity assessment :

Advanced: What mechanistic insights exist for its biological activity?

Answer:

- Enzyme inhibition : Docking studies suggest the trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2).

- Isotopic labeling : Synthesize ¹⁸O-labeled analogs to track metabolic pathways via HRMS .

- In vitro assays : Use HEK293 cells to evaluate cytotoxicity (IC₅₀) and compare with non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.